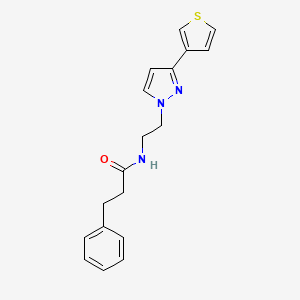

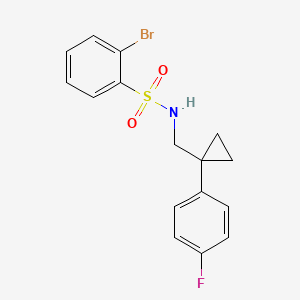

![molecular formula C13H7N3O6 B2736852 1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 309735-46-4](/img/structure/B2736852.png)

1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzo[b,f][1,4]oxazepin-11(10H)-ones are a class of organic compounds that contain a dibenzoxazepinone core . They are part of a larger family of compounds known as dibenzoxazepines .

Synthesis Analysis

The synthesis of dibenzo[b,f][1,4]oxazepin-11-amines and similar compounds has been achieved through a base-promoted protocol . This process starts from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol . Notably, only K3PO4 or K2CO3 was required as the promoter here, and the reaction can be easily performed on a large scale .Molecular Structure Analysis

The molecular structure of dibenzo[b,f][1,4]oxazepin-11(10H)-ones is characterized by a dibenzoxazepinone core . The exact structure can vary depending on the specific isomer .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones typically involve base-promoted reactions . For example, the synthesis of dibenzo[b,f][1,4]oxazepin-11-amines involves a reaction starting from 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol .Physical And Chemical Properties Analysis

The physical and chemical properties of dibenzo[b,f][1,4]oxazepin-11(10H)-ones can vary depending on the specific isomer . Detailed information on the physical and chemical properties of “1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one” specifically was not found in the sources I retrieved.Scientific Research Applications

Synthesis and Reactivity

1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is utilized in synthetic chemistry for various applications. A study demonstrated its preparation through intramolecular displacement of a nitro group in N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide, followed by reactions with O- and S-nucleophiles to yield mono- or bis-substituted products. This compound's reactivity was contrasted with nitro-substituted benzoannulated five-membered heterocycles, highlighting its unique reactivity due to steric hindrance (Samet et al., 2005).

Biological Activities and Applications

Antidepressant Analogues : The synthesis process of this compound led to analogues of the antidepressant drug Sintamil. These derivatives are of interest due to their potential biological activities (Samet et al., 2005).

HIV-1 Reverse Transcriptase Inhibition : Research has shown that certain derivatives of dibenz[b,f][1,4]oxazepin-11(10H)-one can inhibit HIV-1 reverse transcriptase. The A-ring substitution in these compounds significantly enhances their potency, making them potential candidates for HIV treatment (Klunder et al., 1992).

Antiinflammatory and Analgesic Properties : Studies have found that N-substituted derivatives of dibenzoxazepines, including those related to this compound, possess antiinflammatory and analgesic properties. These compounds selectively antagonize the EP1 receptor subtype, contributing to their antinociceptive activities (Hallinan et al., 1993).

Chemical Transformations and Derivatives

Microbial Transformation : A microbial transformation study of 8-chloro-10,11-dihydrodibenz(b,f)(1,4)oxazepine by various fungi yielded new derivatives, demonstrating the compound's versatility in biochemical pathways (Jiu et al., 1977).

Synthesis of Dibenzoxazepinones : The compound has also been used in the synthesis of dibenzoxazepinones, which are transformed into various derivatives for potential use as psychotropic agents. This includes the synthesis of polyfluorinated analogues of such agents (Gerasimova et al., 1989).

Properties

IUPAC Name |

7,9-dinitro-5H-benzo[b][1,4]benzoxazepin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N3O6/c17-13-12-9(16(20)21)5-7(15(18)19)6-11(12)22-10-4-2-1-3-8(10)14-13/h1-6H,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNXLERKYIWYAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

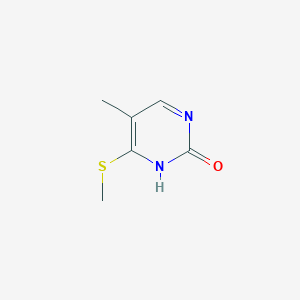

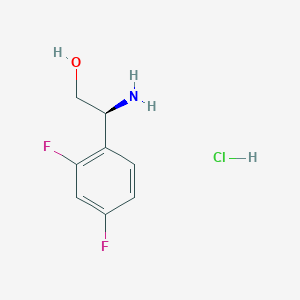

![N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide](/img/structure/B2736776.png)

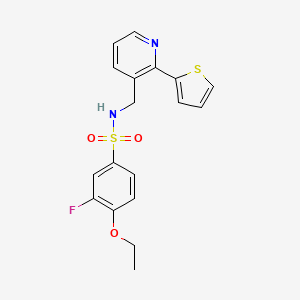

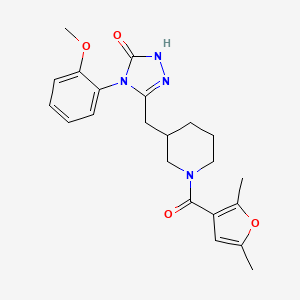

![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2736780.png)

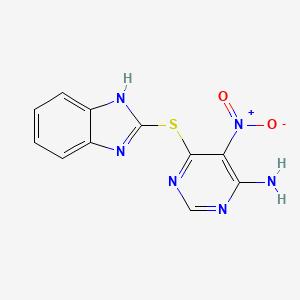

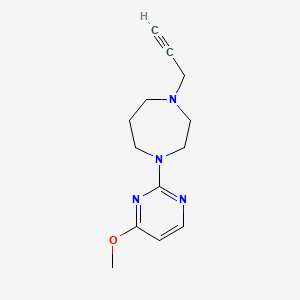

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2736781.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2736784.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2736785.png)

![3-[(3-Chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2736790.png)